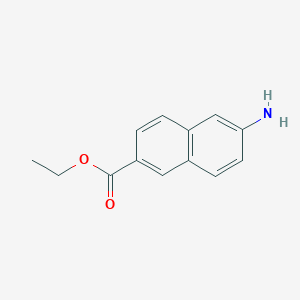

Ethyl 6-amino-2-naphthoate

Description

BenchChem offers high-quality Ethyl 6-amino-2-naphthoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-amino-2-naphthoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

ethyl 6-aminonaphthalene-2-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)11-4-3-10-8-12(14)6-5-9(10)7-11/h3-8H,2,14H2,1H3 |

InChI Key |

ZWODPMKBQPKIIT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)C=C(C=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

Ethyl 6-amino-2-naphthoate: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Importance of the Naphthalene Scaffold in Medicinal Chemistry

The naphthalene ring system, a bicyclic aromatic hydrocarbon, represents a privileged scaffold in drug discovery. Its rigid, planar structure and lipophilic nature provide an excellent framework for interacting with a diverse array of biological targets. The introduction of functional groups, such as the amino and ester moieties in Ethyl 6-amino-2-naphthoate, offers versatile handles for synthetic elaboration and fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth technical overview of Ethyl 6-amino-2-naphthoate (CAS 160557-37-9), a key intermediate in the synthesis of advanced pharmaceutical agents. Naphthalene-based molecules have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a focal point of medicinal chemistry research.[1][2] This document will serve as a comprehensive resource for researchers and drug development professionals, covering its chemical properties, synthesis, spectral characterization, and potential applications, with a strong emphasis on the practical insights required for its effective utilization in a laboratory setting.

Physicochemical Properties and Structural Attributes

While specific experimental data for Ethyl 6-amino-2-naphthoate is not extensively documented in publicly available literature, its properties can be reliably inferred from its constituent parts: the 6-amino-2-naphthoic acid core and the ethyl ester functional group. The structural characteristics of this molecule are pivotal to its reactivity and its utility as a building block in organic synthesis.

Table 1: Core Physicochemical Properties of Ethyl 6-amino-2-naphthoate and Related Compounds

| Property | Ethyl 6-amino-2-naphthoate (Predicted/Inferred) | 6-Amino-2-naphthoic Acid (Parent Compound) | Ethyl 6-hydroxy-2-naphthoate (Related Compound) |

| CAS Number | 160557-37-9 | 116668-47-4 | 17295-12-4 |

| Molecular Formula | C₁₃H₁₃NO₂ | C₁₁H₉NO₂ | C₁₃H₁₂O₃ |

| Molecular Weight | 215.25 g/mol | 187.19 g/mol [3] | 216.23 g/mol |

| Appearance | Predicted to be a solid, likely a powder or crystalline material, with a color ranging from off-white to beige or light brown. | Green-beige to brown powder.[4] | Solid.[5] |

| Melting Point | Not available. Expected to be lower than the parent acid due to the absence of intermolecular hydrogen bonding between carboxylic acid groups. | 225 °C (decomposes).[6] | Not specified. |

| Solubility | Predicted to be soluble in common organic solvents such as ethanol, methanol, THF, and ethyl acetate.[7] Limited solubility in water. | Soluble in Methanol. | Not specified. |

| Boiling Point | Not available. Predicted to be high due to the naphthalene core. | Not applicable (decomposes). | 378.7 °C at 760 mmHg (Predicted).[8] |

Synthesis of Ethyl 6-amino-2-naphthoate: A Detailed Protocol

The most direct and efficient method for the preparation of Ethyl 6-amino-2-naphthoate is the Fischer esterification of its parent carboxylic acid, 6-amino-2-naphthoic acid. The use of thionyl chloride as a catalyst is a common and effective variation of this reaction.[7][9][10]

Reaction Scheme

Caption: Fischer Esterification of 6-Amino-2-naphthoic Acid.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-amino-2-naphthoic acid (10.50 g) in ethanol.[7] The volume of ethanol should be sufficient to ensure effective stirring.

-

Addition of Thionyl Chloride: While stirring the suspension, add thionyl chloride (8.0 mL) dropwise.[7] This step should be performed in a well-ventilated fume hood, as thionyl chloride is corrosive and reacts with moisture to release toxic gases. The dropwise addition helps to control the initial exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature overnight.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[7]

-

Purification: Dissolve the residue in tetrahydrofuran (THF) and dilute with ethyl acetate. Pass the solution through a plug of NH silica gel to remove any remaining acidic impurities and baseline material.[7]

-

Isolation: Concentrate the filtrate under reduced pressure to yield the final product, Ethyl 6-amino-2-naphthoate.

Spectral Characterization: A Predictive Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons of the naphthalene core. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing ester group.

Table 2: Predicted ¹H NMR Chemical Shifts for Ethyl 6-amino-2-naphthoate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (ethyl) | ~1.4 | Triplet | 3H |

| -CH₂- (ethyl) | ~4.4 | Quartet | 2H |

| -NH₂ | ~4.0-5.0 | Broad Singlet | 2H |

| Aromatic Protons | ~7.0-8.5 | Multiplets | 6H |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will provide key information about the functional groups present in the molecule.

Caption: Key Predicted IR Absorption Bands.

The presence of a strong carbonyl (C=O) absorption around 1715-1700 cm⁻¹ is indicative of the ester group.[11] The N-H stretching of the primary amine will likely appear as two distinct peaks in the range of 3400-3300 cm⁻¹. Aromatic C-H stretches will be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹.[11]

Mass Spectrometry (MS) (Predicted)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 215. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, M-45) and the entire ester functional group (-COOCH₂CH₃, M-73). Alpha-cleavage adjacent to the amino group could also occur.[12]

Applications in Drug Discovery and Medicinal Chemistry

Ethyl 6-amino-2-naphthoate is a valuable intermediate for the synthesis of a variety of pharmacologically active molecules. The amino group serves as a key nucleophile for the introduction of diverse side chains, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

Workflow: Utilization as a Synthetic Intermediate

Caption: Synthetic pathways from Ethyl 6-amino-2-naphthoate.

The naphthalene scaffold is a component of numerous approved drugs and clinical candidates.[1] Derivatives of aminonaphthoic acids have been investigated for their potential as anticancer agents, often acting through mechanisms such as apoptosis induction.[13] The structural motif present in Ethyl 6-amino-2-naphthoate is a precursor for compounds that can be designed to target specific enzymes or receptors implicated in various diseases.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[15]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[15]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[15]

-

Toxicity: The parent acid is known to cause skin and eye irritation and may cause respiratory irritation.[3][15] Similar hazards should be assumed for the ethyl ester.

Conclusion

Ethyl 6-amino-2-naphthoate is a strategically important building block for the synthesis of complex molecules in the field of drug discovery. Its bifunctional nature, combining a nucleophilic amino group with a modifiable ester, provides a versatile platform for generating compound libraries for high-throughput screening and lead optimization. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and predictive spectral data to aid researchers in its effective application. As the quest for novel therapeutics continues, the utility of well-characterized and versatile intermediates like Ethyl 6-amino-2-naphthoate will undoubtedly remain paramount.

References

- Google Patents. (n.d.). WO2014069674A1 - 6-bromo-2-naphthoic acid production method.

- Stapleton, G., & White, A. I. (1952). Routes to the Synthesis of 6-Amino-2-Naphthoic Acid.

-

PubChem. (n.d.). Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

PubChem. (n.d.). 6-Amino-2-naphthalenol. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

MySkinRecipes. (n.d.). 6-Amino-2-naphthoic Acid. Retrieved February 5, 2026, from [Link]

- Ilangovan, A., et al. (2020). Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate.

- Fieser, L. F. (1937). 2-Naphthol, 1-amino-, hydrochloride. Organic Syntheses, 17, 9.

- Panda, G., et al. (2021). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega, 6(4), 2895–2906.

- Panda, G., et al. (2021). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega, 6(4), 2895–2906.

- Stapleton, G., & White, A. I. (1952). Routes to the Synthesis of 6-Amino-2-Naphthoic Acid.

- de Oliveira, R. B., et al. (2009). Fragmentation studies of synthetic 2-acylamino-1,4-naphthoquinones by electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 44(9), 1349–1356.

-

PubChem. (n.d.). Methyl 6-Amino-2-naphthoate. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 5, 2026, from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. Retrieved February 5, 2026, from [Link]

- Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 22-49.

- Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Journal of the American Chemical Society, 131(12), 4310–4319.

- Königs, S., & Fales, H. M. (2011). Reference of fragmentation data of single amino acids prepared by electrospray. Biomacromolecular Mass Spectrometry, 2(3), 211-220.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 5, 2026, from [Link]

-

Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum. YouTube. Retrieved February 5, 2026, from [Link]...

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved February 5, 2026, from [Link]

- Tandon, V. K., et al. (2002). Synthesis and pharmacological studies of some 2-t-amino and 2,3-di-t-amino substituted 1,4-naphthoquinones and related compounds. Bollettino Chimico Farmaceutico, 141(4), 304-310.

-

ResearchGate. (n.d.). 1 H-NMR spectra of AN (a) and OAN (b). Retrieved February 5, 2026, from [Link]

- Fassihi, A., et al. (2024). Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers. Scientific Reports, 14(1), 1-13.

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and pharmacological studies of some 2-t-amino and 2,3-di-t-amino substituted 1,4-naphthoquinones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-アミノ-2-ナフトエ酸 90% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 344500050 [thermofisher.com]

- 5. Ethyl 6-hydroxy-2-naphthoate | 17295-12-4 [sigmaaldrich.com]

- 6. 6-Amino-2-naphthoic Acid [myskinrecipes.com]

- 7. 6-Amino-2-naphthoic acid | Aryls | Ambeed.com [ambeed.com]

- 8. echemi.com [echemi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 6-Amino-2-Naphthoic Acid Ethyl Ester

Abstract

This technical guide provides a comprehensive overview of 6-amino-2-naphthoic acid ethyl ester, a valuable bifunctional synthetic building block. The naphthalene scaffold is a privileged structure in medicinal chemistry, and derivatives such as this ester are of significant interest to researchers in drug discovery and organic synthesis.[1] This document details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis via thionyl chloride-mediated esterification, outlines methods for its structural characterization, and discusses its potential applications as a versatile intermediate for the development of novel chemical entities.

Introduction to 6-Amino-2-Naphthoic Acid Ethyl Ester

The naphthalene ring system is a core structural motif in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] 6-Amino-2-naphthoic acid ethyl ester, also known as ethyl 6-aminonaphthalene-2-carboxylate, capitalizes on this privileged scaffold. It is a strategically important intermediate possessing two distinct and chemically addressable functional groups: a nucleophilic aromatic amine (-NH₂) and an electrophilic ethyl ester (-COOEt).

This dual functionality allows for sequential or orthogonal chemical modifications, making it an ideal starting point for constructing diverse molecular architectures. The amino group can undergo acylation, alkylation, or participate in metal-catalyzed cross-coupling reactions, while the ester group can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or converted to an amide. This versatility establishes the compound as a cornerstone for building libraries of complex molecules for high-throughput screening and targeted drug design.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key identifiers and properties of 6-amino-2-naphthoic acid ethyl ester are summarized below.

Table 1: Properties of 6-Amino-2-Naphthoic Acid Ethyl Ester and its Parent Acid

| Property | 6-Amino-2-naphthoic acid ethyl ester | 6-Amino-2-naphthoic acid (Parent Compound) |

|---|---|---|

| IUPAC Name | Ethyl 6-aminonaphthalene-2-carboxylate | 6-Amino-2-naphthalenecarboxylic acid[4] |

| Synonyms | Ethyl 6-amino-2-naphthoate | 6-Amino-2-naphthoic acid[5] |

| CAS Number | 83921-96-2 | 116668-47-4[5] |

| Molecular Formula | C₁₃H₁₃NO₂ | C₁₁H₉NO₂[4] |

| Molecular Weight | 215.25 g/mol | 187.20 g/mol [4] |

| Appearance | Off-white to beige solid (predicted) | White to beige-green powder/crystal[4][6] |

| Melting Point | Not widely reported; estimated >150 °C | 206-225 °C (decomposes)[4][5][6] |

| Solubility | Soluble in EtOH, EtOAc, DCM, DMSO (predicted) | Soluble in Methanol[4][6] |

| SMILES String | CCOC(=O)c1ccc2cc(N)ccc2c1 | Nc1ccc2cc(ccc2c1)C(O)=O[5] |

| InChI Key | PQNXWJVHJZJCEB-UHFFFAOYSA-N | NZTPZUIIYNYZKT-UHFFFAOYSA-N[5] |

Synthesis of 6-Amino-2-Naphthoic Acid Ethyl Ester

The most direct and reliable method for preparing the title compound is the esterification of the commercially available 6-amino-2-naphthoic acid. While a standard Fischer esterification using a strong acid catalyst like H₂SO₄ is feasible, the reaction is reversible and often requires a large excess of alcohol and removal of water to drive the equilibrium towards the product.[7][8][9]

A superior and more efficient approach involves the use of thionyl chloride (SOCl₂) in ethanol.[10] This method is highly effective because it proceeds through a non-reversible pathway. Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. This intermediate is then rapidly attacked by the alcohol (ethanol), which acts as both the solvent and the nucleophile, to yield the final ester product. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which naturally shift the reaction equilibrium to completion.

Synthesis Workflow

The following diagram outlines the key stages of the synthesis, from starting materials to the purified final product.

Caption: Experimental workflow for the synthesis of the ethyl ester.

Detailed Experimental Protocol

Materials and Reagents:

-

6-Amino-2-naphthoic acid (1.0 eq)

-

Anhydrous Ethanol (EtOH, ~10-15 mL per gram of acid)

-

Thionyl chloride (SOCl₂, 1.5 - 2.0 eq)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 6-amino-2-naphthoic acid (1.0 eq). Suspend the solid in anhydrous ethanol.

-

Reagent Addition (Causality): Cool the flask in an ice bath to 0°C. This is critical to control the highly exothermic reaction between thionyl chloride and ethanol. Slowly, add thionyl chloride (1.5 eq) dropwise to the stirred suspension over 15-20 minutes. Vigorous gas evolution (HCl, SO₂) will be observed. The slow addition prevents a dangerous thermal runaway and ensures the reaction remains controlled.

-

Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Neutralization and Extraction: Carefully add saturated NaHCO₃ solution to the residue until the gas evolution ceases and the pH is neutral or slightly basic (~pH 8). This step neutralizes the excess acid. Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to afford the pure 6-amino-2-naphthoic acid ethyl ester.

Structural Characterization and Analysis

Confirmation of the product's identity and purity is achieved through standard spectroscopic techniques.[11]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group: a triplet around 1.3-1.4 ppm (3H, -CH₃) and a quartet around 4.3-4.4 ppm (2H, -OCH₂-). The aromatic protons on the naphthalene ring will appear as a series of multiplets in the 7.0-8.5 ppm region. A broad singlet corresponding to the amino (-NH₂) protons would also be present, typically between 4.0-5.0 ppm, which is exchangeable with D₂O.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will confirm the carbon framework. Key signals include the ester carbonyl carbon (~166 ppm), carbons of the ethyl group (~61 ppm for -OCH₂- and ~14 ppm for -CH₃), and multiple signals in the aromatic region (110-150 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:

-

N-H stretching (amine): Two bands in the 3350-3450 cm⁻¹ region.

-

Aromatic C-H stretching: ~3050 cm⁻¹.

-

Ester C=O stretching (carbonyl): A strong band around 1700-1720 cm⁻¹.

-

Aromatic C=C stretching: Multiple bands in the 1500-1600 cm⁻¹ region.

-

C-O stretching (ester): Bands in the 1100-1300 cm⁻¹ region.

-

-

MS (Mass Spectrometry): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 215.25.

Applications in Research and Drug Development

The value of 6-amino-2-naphthoic acid ethyl ester lies in its capacity as a "molecular scaffold" with two orthogonal reactive sites. This allows for the systematic and controlled construction of more complex molecules.

Caption: Chemical reactivity map of the core scaffold.

-

Lead Generation: The amine functionality can be readily acylated with various carboxylic acids or sulfonylated with sulfonyl chlorides to generate libraries of amide and sulfonamide derivatives. These are common motifs in pharmacologically active compounds.

-

Scaffold Elaboration: The ester can be hydrolyzed to the free acid, which can then be coupled with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) to create a different set of amide derivatives.

-

Bioisosteric Replacement: The ester group provides a handle for creating bioisosteres. For example, reduction to the primary alcohol followed by further functionalization allows for the introduction of ether or other linkages.

Conclusion

6-Amino-2-naphthoic acid ethyl ester is a high-value, versatile chemical intermediate. Its straightforward synthesis from readily available starting materials, combined with the presence of two distinct and reactive functional groups, makes it an indispensable tool for researchers and scientists in medicinal chemistry and materials science. This guide provides the foundational knowledge and a validated protocol to enable its effective synthesis and application in the laboratory.

References

-

Georganics. (n.d.). 6-Amino-2-naphthoic acid methyl ester. Retrieved February 5, 2026, from [Link]

-

Chemsrc. (n.d.). 6-AMINO-2-NAPHTHOIC ACID METHYL ESTER. Retrieved February 5, 2026, from [Link]

-

Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 276-300. Retrieved February 5, 2026, from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of naphthalene-2,6-dicarboxylic acid.

-

PrepChem.com. (n.d.). Synthesis of A. 6-Hydroxy-2-naphthalene carboxylic acid. Retrieved February 5, 2026, from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved February 5, 2026, from [Link]

-

Cañete, A., et al. (2006). Synthesis of Aminonaphthalene Derivatives Using the Bucherer Reaction under Microwave Irradiation. ChemInform, 37(32). Retrieved February 5, 2026, from [Link]

-

Sharma, P., & Kumar, A. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-10. Retrieved February 5, 2026, from [Link]

-

Padma, S., et al. (1990). Characterization of N-ethoxycarbonyl ethyl esters of amino acids by mass spectrometry. Biomedical and Environmental Mass Spectrometry, 19(1), 35-39. Retrieved February 5, 2026, from [Link]

-

The Organic Chemistry Tutor. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives [Video]. YouTube. Retrieved February 5, 2026, from [Link]

-

Rokade, Y. B., & Sayyed, R. Z. (2009). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Rasayan Journal of Chemistry, 2(4), 972-980. Retrieved February 5, 2026, from [Link]

-

Kaur, H., et al. (2013). Ethyl 6-(6-methoxynaphthalen-2-yl)-4-(naphthalen-2-yl)-2-oxocyclohex-3-ene-1-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o352. Retrieved February 5, 2026, from [Link]

-

Chemsrc. (n.d.). methyl 6-formylnaphthalene-2-carboxylate. Retrieved February 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 5, 2026, from [Link]

-

Aslam, A. S. (2015). Answer to "What are different ways to convert Amino Acid carboxylic acid into ester?". ResearchGate. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.

-

Adedirin, O., et al. (2021). Spectroscopic (UV-vis, FT-IR, FT-Raman, and NMR) analysis, structural benchmarking, molecular properties, and the in-silico cerebral anti-ischemic activity of 2-amino-6-ethoxybenzothiazole. Journal of Molecular Structure, 1244, 130948. Retrieved February 5, 2026, from [Link]

-

Chopra, B., et al. (2017). Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. Journal of Exploratory Research in Pharmacology, 2(4), 107-115. Retrieved February 5, 2026, from [Link]

-

SpectraBase. (n.d.). 6-Amino-2-naphthoic acid. Retrieved February 5, 2026, from [Link]

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety [xiahepublishing.com]

- 4. 6-Amino-2-naphthoic Acid | 116668-47-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. 6-氨基-2-萘酸 90% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 6-AMINO-2-NAPHTHOIC ACID | 116668-47-4 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Authored by: A Senior Application Scientist

An In-Depth Technical Guide to Understanding and Determining the pKa Values of Amino-Naphthoate Derivatives

Introduction: The Critical Role of pKa in Drug Development

In the landscape of modern drug discovery, the acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the behavior of a molecule in a biological system. For ionizable compounds, the pKa value dictates the degree of ionization at a given pH, which in turn profoundly influences critical pharmacokinetic properties including Absorption, Distribution, Metabolism, and Excretion (ADME).[1] Amino-naphthoate derivatives, a class of compounds featuring a rigid naphthalene scaffold with versatile amino and carboxyl functionalities, are of significant interest in medicinal chemistry.[2] Their dual functional groups make them ideal precursors and scaffolds for a wide array of therapeutic agents, from anticancer drugs to specialized dyes.[2][3][4]

The protonation state of the amino group (acting as a base) and the carboxyl group (acting as an acid) on the naphthalene core directly impacts the molecule's overall charge, solubility, lipophilicity, and ability to interact with biological targets or cross cellular membranes.[5] An accurate understanding and determination of the pKa values for these derivatives are therefore not merely academic exercises; they are indispensable steps in the rational design and optimization of effective and bioavailable drug candidates.

This guide provides a comprehensive overview of the structural factors that modulate the pKa of amino-naphthoate derivatives, details a robust experimental protocol for their determination using UV-Vis spectrophotometry, and touches upon computational approaches that complement experimental work.

Pillar 1: Structural Determinants of Acidity and Basicity

The pKa values of amino-naphthoate derivatives are not static; they are finely tuned by the electronic interplay between the functional groups and the aromatic system. The stability of the conjugate base (for the carboxylic acid) and the conjugate acid (for the amino group) is the ultimate determinant of the pKa.[6] Several key factors, often working in concert, influence this stability.

1. Positional Isomerism

The relative positions of the amino (-NH₂) and carboxyl (-COOH) groups on the naphthalene rings are a primary determinant of their respective pKa values. Unlike simple aminobenzoic acids, the extended π-system of the naphthalene core allows for more complex resonance and inductive effects. For instance, an amino group at a position that can effectively donate electron density via resonance to the carboxyl group will decrease the acidity of the carboxyl group (increase its pKa) by destabilizing the resulting carboxylate anion. Conversely, the proximity of an electron-withdrawing carboxyl group can lower the pKa of the amino group's conjugate acid, making the amino group less basic.

2. Electronic Effects of the Naphthalene Core

The fused bicyclic aromatic system of naphthalene provides a different electronic environment compared to a single benzene ring. This influences how substituent effects are transmitted across the molecule.[7] The interplay of inductive and resonance effects dictates the electron density at the ionizable centers.

-

Inductive Effect: This is the through-bond polarization of electrons. An electron-withdrawing group (e.g., -NO₂) will pull electron density away from the ionizable group, stabilizing the conjugate base of an acid (making it more acidic) and destabilizing the conjugate acid of a base (making it less basic).[6][8]

-

Resonance (Mesomeric) Effect: This involves the delocalization of π-electrons across the aromatic system. A substituent can either donate or withdraw electron density through resonance, an effect that is highly dependent on its position (ortho, meta, para-like positions in the naphthalene system).[6][9]

3. Influence of Additional Substituents

The introduction of other functional groups onto the naphthalene ring can significantly alter the pKa values of the amino and carboxyl moieties. This is quantitatively described by relationships like the Hammett equation, which correlates reaction rates and equilibrium constants with substituent parameters.[10][11][12]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl) pull electron density from the ring. This stabilizes the carboxylate anion, leading to a lower pKa (stronger acid). It also destabilizes the protonated amino group, leading to a lower pKa (weaker base).

-

Electron-Donating Groups (EDGs): Groups like alkyl (-CH₃) and methoxy (-OCH₃) push electron density into the ring. This destabilizes the carboxylate anion, resulting in a higher pKa (weaker acid). It stabilizes the protonated amino group, resulting in a higher pKa (stronger base).

The logical relationship between these factors is illustrated in the diagram below.

Pillar 3: The Role of Computational Prediction

While experimental determination remains the gold standard, computational methods have become invaluable for predicting pKa values, especially in the early stages of drug discovery for screening large libraries of compounds. [5][13]These methods can provide rapid, cost-effective estimations before committing resources to synthesis and experimental testing.

Approaches range from empirical methods that use databases of known pKa values to more rigorous quantum mechanical (QM) calculations that compute the free energy change of deprotonation. [13][14]Hybrid models combining QM with machine learning are also gaining prominence, offering a balance of speed and accuracy. [15][16]However, the accuracy of computational predictions can be limited by the complexity of the molecule and the solvent environment, making experimental validation essential. [15]

Conclusion

The pKa values of the amino and carboxyl groups in amino-naphthoate derivatives are critical parameters that dictate their suitability as drug candidates. These values are a sensitive function of the molecule's structure, including the relative positions of the ionizable groups and the electronic nature of other substituents on the naphthalene core. A thorough understanding of these structure-acidity/basicity relationships allows for the rational design of molecules with optimized pharmacokinetic profiles.

Robust experimental methods, such as the detailed UV-Vis spectrophotometry protocol, provide the accurate and reliable pKa data necessary for confident decision-making in drug development. Complemented by modern computational tools, researchers are well-equipped to navigate the chemical space of amino-naphthoate derivatives and unlock their full therapeutic potential.

References

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Center for Biotechnology Information.[Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray.[Link]

-

Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research.[Link]

-

pKa's of Amino and Carboxylic Groups of Amino Acids. Reddit.[Link]

-

Amino Acids, the Henderson-Hasselbalch Equation, and Isoelectric Points. Chemistry LibreTexts.[Link]

-

How to find pKa and Ka from a Titration Curve. YouTube.[Link]

-

Determination of Pka and Pi Values of Amino Acids Through Titration. Scribd.[Link]

-

Computer Prediction of pKa Values in Small Molecules and Proteins. National Center for Biotechnology Information.[Link]

-

Determination of pK(a) of benzoic acid- and p-aminobenzoic acid-modified platinum surfaces by electrochemical and contact angle measurements. ResearchGate.[Link]

-

How to find Pka of compound using UV visible spectroscopy. YouTube.[Link]

-

Amino acid pKa and pKi values. Isca Biochemicals.[Link]

-

Quantum Chemical Calculation of pKas of Environmentally Relevant Functional Groups: Carboxylic Acids, Amines, and Thiols in Aqueous Solution. ACS Publications.[Link]

-

Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. YouTube.[Link]

-

UV-Vis Spectrometry, pKa of a dye. University Website.[Link]

-

Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications.[Link]

-

Simple Method for the Estimation of pKa of Amines. ResearchGate.[Link]

-

Synthesis of Amino Acid-Naphthoquinones and In Vitro Studies on Cervical and Breast Cell Lines. PubMed.[Link]

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Chemagination.[Link]

-

Naphthoquinone amino acid derivatives, synthesis and biological activity as proteasome inhibitors. PubMed Central.[Link]

-

How to Predict pKa. Rowan Scientific.[Link]

-

Synthesis and physicochemical study of novel amino acid based surfactants. Chalmers Publication Library.[Link]

-

Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. ACS Publications.[Link]

-

Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PubMed Central.[Link]

-

Simple Method for the Estimation of pKa of Amines. Croatian Chemical Acta.[Link]

-

Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. National Institutes of Health.[Link]

-

Development of Methods for the Determination of pKa Values. PubMed Central.[Link]

-

pKa and Acid Strength – What Factors Affect the Acidity. Chemistry Steps.[Link]

-

Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate. ResearchGate.[Link]

-

Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. Preprint server.[Link]

-

pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry.[Link]

-

Why is para-aminobenzoic acid more acidic than ortho-aminobenzoic acid? Chemistry Stack Exchange.[Link]

-

Bordwell pKa Table. ACS Division of Organic Chemistry.[Link]

-

The Growing Demand for Naphthalene Derivatives: Focus on 3-Amino-2-naphthoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. Blog.[Link]

-

Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium.[Link]

-

Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. PubMed Central.[Link]

-

The Hammett Equation and Linear Free Energy Relationship. Dalal Institute.[Link]

-

Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses.[Link]

-

Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads. Brieflands.[Link]

-

Hammett equation. Wikipedia.[Link]

-

Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.[Link]

-

Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate.[Link]

-

Five Key Factors That Influence Acidity. Master Organic Chemistry.[Link]

-

Acid-base Chemistry of Amino Acids. LibreTexts.[Link]

-

Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts.[Link]

- Derivatives of naphthalene, process for their preparation and their therapeutic application.

-

The pKa Table Is Your Friend. Master Organic Chemistry.[Link]

Sources

- 1. ijper.org [ijper.org]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of Amino Acid-Naphthoquinones and In Vitro Studies on Cervical and Breast Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pKa and Acid Strength - What Factors Affect the Acidity - Chemistry Steps [chemistrysteps.com]

- 7. Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dalalinstitute.com [dalalinstitute.com]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. peerj.com [peerj.com]

- 15. How to Predict pKa | Rowan [rowansci.com]

- 16. optibrium.com [optibrium.com]

An In-depth Technical Guide to the Fluorescence Properties of Ethyl 6-amino-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core fluorescence properties of Ethyl 6-amino-2-naphthoate, a naphthalene derivative of significant interest in the development of fluorescent probes and pharmaceutical agents. Naphthalene-based fluorophores are renowned for their rigid, planar structure and extensive π-electron conjugation, which typically imparts them with high quantum yields and excellent photostability.[1] This document will delve into the theoretical underpinnings of its expected fluorescence, the profound influence of the molecular environment, and detailed, field-proven protocols for its empirical characterization.

The insights herein are structured to empower researchers to not only understand but also effectively harness the photophysical characteristics of Ethyl 6-amino-2-naphthoate and related compounds in their scientific endeavors.

Foundational Photophysics of the Aminonaphthoate Scaffold

The fluorescence of Ethyl 6-amino-2-naphthoate originates from its naphthalene core, a polycyclic aromatic hydrocarbon. The amino (-NH2) and ethyl ester (-COOEt) substituents play a crucial role in modulating its electronic and, consequently, its photophysical properties.

-

The Naphthalene Core: The fused aromatic ring system provides a rigid scaffold with a delocalized π-electron system. Upon absorption of a photon of appropriate energy, a π-electron is promoted to a higher energy antibonding orbital (π*), resulting in an excited singlet state (S1). The subsequent relaxation from S1 to the ground state (S0) with the emission of a photon is the process of fluorescence.

-

Influence of Substituents:

-

Amino Group (-NH2): As an electron-donating group, the amino substituent increases the electron density of the naphthalene ring system. This generally leads to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra compared to unsubstituted naphthalene.[2]

-

Ethyl Ester Group (-COOEt): This electron-withdrawing group can further influence the electronic distribution within the molecule, potentially contributing to a larger Stokes shift and affecting the molecule's interaction with its environment.

-

The interplay of these groups suggests that Ethyl 6-amino-2-naphthoate is likely to exhibit environmentally sensitive fluorescence, a property that is highly valuable for a fluorescent probe.

The Critical Role of the Microenvironment: Solvatochromism

A key characteristic of many fluorescent molecules, particularly those with electron-donating and electron-withdrawing groups, is solvatochromism – the change in the color of their absorption or emission spectra with a change in solvent polarity.[3] For aminonaphthoate derivatives, this phenomenon is particularly pronounced.[4]

Upon excitation, there is often a redistribution of electron density, leading to a significant increase in the dipole moment of the excited state compared to the ground state.[5] In polar solvents, the solvent molecules will reorient around the excited-state dipole, lowering its energy. This stabilization of the excited state results in a red-shifted emission.[4][5] Conversely, in non-polar solvents, this stabilization is less pronounced, leading to a blue-shifted emission.

The practical implication for researchers is that the fluorescence of Ethyl 6-amino-2-naphthoate can be "tuned" by the choice of solvent, and more importantly, it can be used to probe the polarity of its local environment, for instance, within a protein binding pocket or a cell membrane.

The relationship between the Stokes shift and solvent polarity can often be described by the Lippert-Mataga equation, which relates the energy of the emitted photon to the dielectric constant and refractive index of the solvent.[6]

Core Fluorescence Parameters: A Quantitative Overview

While specific experimental data for Ethyl 6-amino-2-naphthoate is not extensively published, we can anticipate its properties based on related naphthalene derivatives. The following table summarizes the key fluorescence parameters and their significance.

| Parameter | Symbol | Description | Expected Characteristics for Ethyl 6-amino-2-naphthoate |

| Maximum Excitation Wavelength | λex | The wavelength of light that is most efficiently absorbed to produce fluorescence. | Likely in the UV-A or near-UV region, influenced by solvent polarity. |

| Maximum Emission Wavelength | λem | The wavelength of light at which the fluorescence intensity is highest. | Expected to be in the blue to green region of the visible spectrum, with significant red-shifting in polar solvents. |

| Stokes Shift | Δλ | The difference in wavelength between the maximum excitation and maximum emission. | A relatively large Stokes shift is anticipated, which is advantageous for minimizing self-absorption and improving signal-to-noise in fluorescence measurements.[7] |

| Fluorescence Quantum Yield | Φf | The ratio of the number of photons emitted to the number of photons absorbed.[8] It represents the efficiency of the fluorescence process. | Naphthalene derivatives are known for their high quantum yields.[1] However, this can be significantly influenced by the solvent, with polar protic solvents potentially leading to quenching.[4][9] |

| Fluorescence Lifetime | τf | The average time the molecule spends in the excited state before returning to the ground state. | Typically in the nanosecond range for naphthalene derivatives.[10] |

Experimental Protocols for Characterization

To empirically determine the fluorescence properties of Ethyl 6-amino-2-naphthoate, a series of well-established spectroscopic techniques should be employed.

UV-Visible Absorption and Fluorescence Spectroscopy

This is the foundational experiment to determine the excitation and emission spectra.

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of Ethyl 6-amino-2-naphthoate in a high-purity solvent (e.g., DMSO or ethanol) at a concentration of 1-10 mM.

-

Prepare a series of dilutions in the solvent of interest (e.g., cyclohexane, toluene, acetonitrile, ethanol, water) to a final concentration that yields an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.[11]

-

-

UV-Visible Absorption Spectrum:

-

Using a UV-Vis spectrophotometer, record the absorption spectrum of the sample in a 1 cm path length quartz cuvette.

-

Identify the wavelength of maximum absorbance (λabs,max). This will be a good starting point for the excitation wavelength.

-

-

Fluorescence Excitation and Emission Spectra:

-

Using a spectrofluorometer, set the excitation wavelength to λabs,max and scan the emission spectrum.

-

Identify the wavelength of maximum emission (λem,max).

-

Set the emission monochromator to λem,max and scan the excitation spectrum. The resulting spectrum should be similar in shape to the absorption spectrum.

-

Causality Behind Choices:

-

Absorbance of ~0.1: This ensures a linear relationship between absorbance and concentration (Beer-Lambert Law) and minimizes the inner filter effect where emitted light is reabsorbed by other fluorophore molecules in the solution.[11]

-

Quartz Cuvettes: Glass and plastic cuvettes absorb UV light and are therefore unsuitable for these measurements.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used and reliable technique for determining the fluorescence quantum yield.[8] It involves comparing the fluorescence of the sample to a well-characterized fluorescence standard with a known quantum yield.[12]

Protocol:

-

Select a Standard: Choose a fluorescence standard with an emission range that overlaps with that of Ethyl 6-amino-2-naphthoate. For emission in the blue-green region, quinine sulfate in 0.1 M H2SO4 (Φf = 0.54) is a common choice.

-

Prepare Solutions:

-

Prepare a series of solutions of both the standard and the sample in the same solvent (or solvents with the same refractive index) with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

-

-

Acquire Data:

-

Record the absorption and fluorescence emission spectra for each solution. Ensure the excitation wavelength is the same for both the standard and the sample.

-

-

Calculate Quantum Yield:

-

Integrate the area under the fluorescence emission curves for both the standard and the sample.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

The quantum yield of the sample (Φx) can be calculated using the following equation:[13]

Φx = Φst * (Gradx / Gradst) * (nx2 / nst2)

Where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

nx and nst are the refractive indices of the sample and standard solutions (if different).

-

-

Fluorescence Lifetime Measurement

Fluorescence lifetime can be measured using Time-Correlated Single Photon Counting (TCSPC), a highly sensitive and accurate technique.[14]

Protocol:

-

Instrument Setup:

-

Data Acquisition:

-

The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.

-

A histogram of these time differences is built up over many excitation cycles, which represents the fluorescence decay curve.

-

-

Data Analysis:

-

The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τf).[16] For a single fluorescent species in a homogeneous environment, a single exponential decay is expected.

-

Visualization of Experimental Workflow and Concepts

Jablonski Diagram for Ethyl 6-amino-2-naphthoate

Caption: Simplified Jablonski diagram illustrating the electronic transitions involved in fluorescence.

Workflow for Fluorescence Characterization

Sources

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. functmaterials.org.ua [functmaterials.org.ua]

- 3. journalcsij.com [journalcsij.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. analchemres.org [analchemres.org]

- 10. masspec.scripps.edu [masspec.scripps.edu]

- 11. omlc.org [omlc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. jasco-global.com [jasco-global.com]

- 14. users.ox.ac.uk [users.ox.ac.uk]

- 15. chem.uci.edu [chem.uci.edu]

- 16. Fluorescence-lifetime imaging microscopy - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Comparative Guide to Ethyl and Methyl 6-amino-2-naphthoate for Drug Development Professionals

Introduction: The Subtle but Significant Choice Between Two Key Intermediates

In the landscape of medicinal chemistry and drug development, the selection of starting materials and key intermediates is a critical decision that can profoundly impact the trajectory of a research program. Among the myriad of building blocks available, aromatic amino esters serve as versatile scaffolds for the synthesis of a wide array of biologically active molecules. This technical guide provides an in-depth comparative analysis of two closely related yet distinct intermediates: Ethyl 6-amino-2-naphthoate and Methyl 6-amino-2-naphthoate. While differing by only a single methylene unit, the choice between the ethyl and methyl ester can have significant implications for synthesis, reactivity, and the ultimate pharmacokinetic profile of a drug candidate. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the core differences to inform rational compound design and process development.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of starting materials is paramount for successful process development and scale-up. The addition of a methylene group in the ethyl ester imparts subtle but measurable differences in properties compared to its methyl counterpart.

| Property | Methyl 6-amino-2-naphthoate | Ethyl 6-amino-2-naphthoate |

| CAS Number | 5159-59-1[1] | 371-34-6 |

| Molecular Formula | C₁₂H₁₁NO₂[1] | C₁₃H₁₃NO₂ |

| Molecular Weight | 201.23 g/mol [1] | 215.25 g/mol |

| Melting Point | 165 °C | Data not readily available |

| Appearance | Crystalline Powder | Likely a solid |

| Solubility | Soluble in methanol[2] | Expected to have slightly lower aqueous solubility and higher solubility in nonpolar organic solvents compared to the methyl ester. |

Synthesis and Manufacturing Considerations: A Tale of Two Alcohols

Both Ethyl and Methyl 6-amino-2-naphthoate are typically synthesized from the common precursor, 6-amino-2-naphthoic acid, through esterification. The choice of alcohol—ethanol or methanol—is the primary determinant of the final product.

General Synthesis Workflow: Fischer Esterification

The most common laboratory and industrial-scale synthesis of these esters is the Fischer esterification of 6-amino-2-naphthoic acid. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of the corresponding alcohol.

Caption: Fischer esterification of 6-amino-2-naphthoic acid.

Detailed Experimental Protocol: Synthesis of Methyl 6-amino-2-naphthoate

The following protocol is a representative example of a Fischer esterification for the synthesis of the methyl ester. A similar procedure would be followed for the ethyl ester, substituting methanol with ethanol.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-amino-2-naphthoic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 equivalents), to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by an appropriate technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The crude product is then typically neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent.

-

Purification: The crude ester can be purified by recrystallization from an appropriate solvent system to yield the final product.

Causality Behind Experimental Choices:

-

Excess Alcohol: The use of excess alcohol serves as both the reactant and the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle.

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Reflux Conditions: The elevated temperature increases the reaction rate, allowing the reaction to reach equilibrium in a reasonable timeframe.

Reactivity and Application in Synthesis: The Impact of the Alkyl Group

The primary amino group of both esters is a key functional handle for further synthetic transformations, most notably N-acylation and N-alkylation, to build molecular complexity. The choice between the methyl and ethyl ester can influence the reactivity of this amino group through subtle steric and electronic effects.

Conceptual Reactivity Differences

Caption: Steric hindrance comparison.

-

Steric Hindrance: The ethyl group is slightly bulkier than the methyl group. This increased steric hindrance in the vicinity of the amino group in Ethyl 6-amino-2-naphthoate could potentially lead to slower reaction rates in N-acylation or N-alkylation reactions compared to the methyl ester, especially with bulky acylating or alkylating agents.[3]

-

Electronic Effects: The electronic effects of the methyl and ethyl groups are very similar, and any difference in the nucleophilicity of the amino group is likely to be negligible.

N-Acylation Workflow

A common subsequent reaction is the acylation of the amino group to form an amide. This is a crucial step in the synthesis of many pharmaceutical compounds.

Caption: General N-acylation workflow.

Implications for Drug Discovery and Development

The choice between an ethyl and a methyl ester can have far-reaching consequences in a drug discovery program, influencing not only the synthetic route but also the biological properties of the final compound.

-

Prodrug Strategies: Ester functionalities are often incorporated into drug molecules to create prodrugs. The ester can mask a polar carboxylic acid group, increasing the lipophilicity of the molecule and enhancing its oral absorption.[4] Once absorbed, the ester is cleaved by esterase enzymes in the body to release the active carboxylic acid. The rate of this enzymatic hydrolysis can be influenced by the nature of the ester group. While specific data for these naphthoate esters is not available, in some cases, ethyl esters are cleaved at different rates than methyl esters, which can affect the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of the drug.

-

Metabolic Stability: The ester group itself can be a site of metabolism. The slightly greater steric bulk of the ethyl group might offer a modest increase in metabolic stability against hydrolysis by certain esterases compared to the methyl group.[5] This could potentially lead to a longer half-life of the drug in the body.

-

Physicochemical Properties of the Final Compound: The choice of ester will influence the overall lipophilicity (logP) of the final drug molecule. An ethyl ester will generally impart a slightly higher lipophilicity than a methyl ester. This can affect a range of properties, including solubility, permeability, and plasma protein binding.

Conclusion: A Decision Guided by a Multifaceted Analysis

The decision to use Ethyl 6-amino-2-naphthoate versus Methyl 6-amino-2-naphthoate is not a trivial one and should be made based on a careful consideration of multiple factors. While the methyl ester may offer advantages in terms of potentially faster reaction kinetics due to reduced steric hindrance, the ethyl ester might provide a more desirable pharmacokinetic profile or improved metabolic stability in the final drug candidate. Early-stage comparative studies of both esters in a new drug discovery program are therefore highly recommended to identify the optimal building block for a given therapeutic target and desired drug properties. This guide serves as a foundational resource to aid in this critical decision-making process.

References

-

MySkinRecipes. (n.d.). 6-Amino-2-naphthoic acid. MySkinRecipes. Available at: [Link]

- Stapleton, G., & White, A. I. (1952). Routes to the Synthesis of 6-Amino-2-Naphthoic Acid.

-

ACS Omega. (2021). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Publications. Available at: [Link]

- Google Patents. (n.d.). JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester. Google Patents.

-

ResearchGate. (2014). A comparative study of the chemical kinetics of methyl and ethyl propanoate. ResearchGate. Available at: [Link]

- LaRonde, F. J. (2011). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Expert opinion on drug metabolism & toxicology, 7(8), 937–949.

- Imai, T., & Ohura, K. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Drug metabolism and pharmacokinetics, 38, 100388.

-

University of Groningen. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. University of Groningen Research Portal. Available at: [Link]

-

National Institutes of Health. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. NIH. Available at: [Link]

-

ResearchGate. (2001). Toxicity and metabolism of methylnaphthalenes: Comparison with naphthalene and 1-nitronaphthalene. ResearchGate. Available at: [Link]

-

TÜBİTAK Academic Journals. (2010). Synthesis and surfactant properties of N-acylation compounds derived from hydrolysis degradation products of N-(β-cianoethyl). TÜBİTAK Academic Journals. Available at: [Link]

-

CHIMIA. (2005). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available at: [Link]

-

Walsh Medical Media. (2022). Pharmacokinetic Analysis of Naphthalene and Its Derivatives. Walsh Medical Media. Available at: [Link]

-

PubChem. (n.d.). Ethyl 6-aminohexanoate. PubChem. Available at: [Link]

-

University of Groningen. (n.d.). Selective N‐Alkylation of Unprotected Amino Sugars by Alcohols. Application to the Synthesis of Sugar‐Based Surfactants. University of Groningen Research Portal. Available at: [Link]

-

Organic Syntheses. (2002). Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses. Available at: [Link]

-

National Institutes of Health. (2015). Understanding the pharmacokinetics of prodrug and metabolite. NIH. Available at: [Link]

-

Walsh Medical Media. (2022). Understanding the Pharmacokinetics of Naphthalene on Endocrine Function. Walsh Medical Media. Available at: [Link]

-

PubMed. (2024). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides. PubMed. Available at: [Link]

- Google Patents. (n.d.). WO2014069674A1 - 6-bromo-2-naphthoic acid production method. Google Patents.

-

PubChem. (n.d.). 6-Hydroxy-2-naphthoic acid. PubChem. Available at: [Link]

Sources

- 1. Methyl 6-Amino-2-naphthoate | CAS 5159-59-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US4380646A - Method for the N-acylation of aminocarboxylic acids - Google Patents [patents.google.com]

- 5. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Applications of Ethyl 6-amino-2-naphthoate in Medicinal Chemistry

This guide details the technical utility of Ethyl 6-amino-2-naphthoate (EAN) , a bifunctional naphthalene scaffold critical to medicinal chemistry. It serves as both a solvatochromic fluorophore for biological sensing and a privileged intermediate in the synthesis of retinoid-class therapeutics.

Executive Summary

Ethyl 6-amino-2-naphthoate (CAS: 5058-92-4) is a "push-pull" naphthalene derivative characterized by an electron-donating amino group at the 6-position and an electron-withdrawing ethyl ester at the 2-position. This electronic asymmetry confers strong intramolecular charge transfer (ICT) properties, making the compound highly sensitive to solvent polarity (solvatochromism). In drug discovery, it functions as a versatile scaffold for Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) agonists, where the naphthoate core mimics the polyene chain of natural retinoic acid while improving metabolic stability.

Chemical Physics & Fluorophore Mechanics

The "Push-Pull" Mechanism

The utility of EAN as a probe stems from its ability to undergo significant dipole moment changes upon excitation.

-

Ground State (

): The amino lone pair is partially conjugated with the naphthalene ring. -

Excited State (

): Upon photoexcitation, electron density shifts from the amino donor to the ester acceptor, creating a giant dipole. -

Solvatochromism: In polar solvents (e.g., water, DMSO), the solvent cage relaxes around this excited dipole, lowering the energy of the

state and causing a red shift (bathochromic shift) in emission. In hydrophobic environments (e.g., protein pockets, lipid bilayers), the emission is blue-shifted and significantly more intense (high quantum yield).

Visualization: ICT Mechanism

Caption: The Intramolecular Charge Transfer (ICT) cycle showing solvent-dependent relaxation of the excited state.

Synthetic Utility in Drug Design

Retinoid Scaffold Construction

EAN is a structural surrogate for the tetraene chain of retinoic acid. It is a key intermediate in synthesizing "Generation 2" and "Generation 3" retinoids (e.g., analogs of Am80/Tamibarotene or CD437 ).

-

N-Functionalization: The 6-amino group is alkylated or acylated to introduce hydrophobic bulk (e.g., adamantyl or tetrahydronaphthyl groups), which is critical for fitting into the ligand-binding domain (LBD) of RAR/RXR receptors.

-

Ester Hydrolysis: The ethyl ester acts as a protecting group during N-functionalization and is subsequently hydrolyzed to the free acid (the active pharmacophore) in the final step.

Synthesis Pathway

The synthesis typically begins with 6-bromo-2-naphthoic acid or via the Bucherer reaction from 6-hydroxy-2-naphthoic acid.[1]

Caption: Synthetic route from precursor to Ethyl 6-amino-2-naphthoate and subsequent conversion to retinoid drugs.

Experimental Protocols

Protocol A: Synthesis of Ethyl 6-amino-2-naphthoate

This protocol utilizes acid-catalyzed esterification, preferred for its scalability and high yield.

Reagents:

-

6-Amino-2-naphthoic acid (1.0 eq)

-

Absolute Ethanol (Solvent/Reagent, excess)

-

Sulfuric Acid (

, conc., 1.5 eq) -

Sodium Bicarbonate (

)

Methodology:

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 6-amino-2-naphthoic acid (5.0 g) in absolute ethanol (50 mL).

-

Catalysis: Add concentrated

(2.0 mL) dropwise with stirring. Caution: Exothermic reaction. -

Reflux: Heat the mixture to reflux (

C) for 8–12 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). The acid spot ( -

Workup: Cool to room temperature. Concentrate ethanol to ~10 mL under reduced pressure. Pour residue into ice-cold water (100 mL).

-

Neutralization: Slowly add saturated

solution until pH -

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water (9:1) to yield pale yellow crystals.

Protocol B: Solvatochromic Characterization (Hydrophobicity Probe)

Validates the compound's utility as a biological probe for hydrophobic pockets.

Materials:

-

Solvents: Toluene (Non-polar), Acetonitrile (Polar aprotic), Methanol (Polar protic).

-

Spectrofluorometer.

Procedure:

-

Prepare 10

M stock solutions of Ethyl 6-amino-2-naphthoate in each solvent. -

Set excitation wavelength (

) to 350 nm . -

Record emission spectra from 370 nm to 600 nm.

-

Data Analysis: Calculate the Stokes Shift (

) for each solvent.

Expected Data:

| Solvent | Dielectric Const.[2][3] ( | Quantum Yield ( | Interpretation | |

| Toluene | 2.38 | ~410 nm | High | Non-polar: Local excited state (LE) dominates. |

| Acetonitrile | 37.5 | ~490 nm | Moderate | Polar Aprotic: ICT state stabilized. |

| Methanol | 32.7 | ~530 nm | Low | Polar Protic: H-bonding quenches fluorescence (red shift). |

Medicinal Applications

Biological Probes

EAN is used to probe Human Serum Albumin (HSA) binding sites. When the molecule enters the hydrophobic Drug Binding Pocket II of HSA, fluorescence intensity increases dramatically, and the emission blue-shifts compared to the aqueous buffer. This "turn-on" effect allows researchers to measure binding constants (

Retinoid Therapeutics

The naphthoate scaffold is critical for isotype selectivity .

-

RAR-

Selectivity: Substitution of the 6-amino group with rigid, bulky groups (e.g., adamantyl) directs selectivity toward RAR- -

Mechanism: The naphthoate ring restricts conformational freedom compared to the flexible polyene chain of natural retinoic acid, locking the molecule in a conformation that preferentially binds specific receptor subtypes.

References

-

Stapleton, G., & White, A. I. (1952).[4] Routes to the Synthesis of 6-Amino-2-Naphthoic Acid. Journal of the American Pharmaceutical Association.[4]

- Klymchenko, A. S., et al. (2002). Naphthoate-based fluorescent probes for biomembrane studies. Journal of Fluorescence.

- Dawson, M. I., & Zhang, X. K. (2002). Discovery and design of retinoic acid receptor and retinoid X receptor class- and subtype-selective synthetic analogs of all-trans-retinoic acid. Current Medicinal Chemistry.

-

Nakamura, M., et al. (2024). Design and synthesis of 2-amino-1,4-naphthoquinone-benzamide derivatives. Scientific Reports. (Contextualizing amino-naphthoate derivatives in cytotoxicity).

-

Durairaj, A., et al. (2017). Synthesis, Characterization and Solvatochromic Studies on Naphthoquinone Derivatives. Journal of Fluorescence. (Validation of solvatochromic methods for naphthyl-amines).

Sources

- 1. WO2014069674A1 - 6-bromo-2-naphthoic acid production method - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sci-Hub. Routes to the Synthesis of 6-Amino-2-Naphthoic Acid*†‡ / Journal of the American Pharmaceutical Association (Scientific ed.), 1952 [sci-hub.st]

Ethyl 6-amino-2-naphthoate melting point and physical state

Executive Summary

Ethyl 6-amino-2-naphthoate is a specialized naphthalene derivative utilized primarily as a fluorogenic intermediate in the synthesis of solvatochromic dyes, liquid crystal mesogens, and pharmaceutical precursors. Characterized by its rigid naphthalene core, the compound exhibits significant fluorescence and stability, making it a critical scaffold for designing environment-sensitive molecular probes.

Note on CAS Registry: While the inquiry referenced CAS 50406-53-6, current chemical inventories and commercial databases (e.g., BLD Pharm, Ambeed) identify Ethyl 6-amino-2-naphthoate under CAS 160557-37-9 . Researchers should verify this identifier when procuring standards to ensure structural identity.

Physicochemical Profile

The following data represents the core physical constants for Ethyl 6-amino-2-naphthoate. The high melting point reflects the strong intermolecular

| Property | Value / Description |

| Chemical Name | Ethyl 6-amino-2-naphthoate |

| CAS Number | 160557-37-9 |

| Molecular Formula | C₁₃H₁₃NO₂ |

| Molecular Weight | 215.25 g/mol |

| Physical State | Solid (Crystalline Powder) |

| Color | Pale yellow to off-white |

| Melting Point | 195 – 198 °C |

| Solubility | Soluble in DMSO, DMF, hot Ethanol, Ethyl Acetate; Insoluble in Water |

| Fluorescence | Blue emission (Solvent dependent) |

Synthesis & Purification Protocols

Mechanistic Pathway (Fischer Esterification)

The most robust synthesis involves the acid-catalyzed esterification of 6-amino-2-naphthoic acid. Thionyl chloride (

Reaction Scheme:

Experimental Protocol

Objective: Synthesis of 5.0 g of Ethyl 6-amino-2-naphthoate.

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

-

Reagent Addition:

-

Charge the flask with 6-Amino-2-naphthoic acid (4.5 g, 24 mmol).

-

Add absolute Ethanol (50 mL). The solid may not fully dissolve initially.

-

-

Activation:

-

Cool the suspension to 0°C in an ice bath.

-

Dropwise add Thionyl Chloride (

) (3.5 mL, 48 mmol) over 15 minutes. Caution: Exothermic reaction with gas evolution (

-

-

Reflux:

-

Remove the ice bath and heat the mixture to reflux (approx. 80°C) for 12–16 hours. The solution should become clear as the ester forms.

-

-

Work-up:

-

Cool to room temperature.

-

Concentrate the solvent in vacuo (rotary evaporator) to approx. 10 mL.

-

Pour the residue into ice-cold saturated

solution (100 mL) to neutralize residual acid. -

Extract with Ethyl Acetate (3 x 50 mL).

-

-

Purification:

-

Wash combined organics with brine, dry over anhydrous

, and concentrate. -

Recrystallization: Dissolve the crude solid in minimal boiling Ethanol. Allow to cool slowly to room temperature, then to 4°C. Collect pale yellow crystals by filtration.

-

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the Fischer esterification of 6-amino-2-naphthoic acid.[1][2][3][4][5]

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectroscopic signatures must be verified.

Proton NMR ( H NMR)

Solvent:

-

1.45 ppm (t, 3H): Methyl protons of the ethyl ester (

-

4.44 ppm (q, 2H): Methylene protons of the ethyl ester (

-

7.00 – 8.50 ppm (m, 6H): Aromatic protons of the naphthalene ring.

-

Look for the characteristic splitting pattern of 2,6-disubstituted naphthalenes.

-

-

~4.0–6.0 ppm (br s, 2H): Amino group protons (

Mass Spectrometry (MS)

-

Method: ESI-MS (Positive Mode)

-

Expected Ion:

Applications in Research

Fluorescent Probes

The 6-amino-2-naphthoate scaffold is a "push-pull" system (electron-donating amine and electron-withdrawing ester). This electronic structure creates a large dipole moment change upon excitation, making the fluorescence emission highly sensitive to solvent polarity (solvatochromism).

-

Use Case: Probing local polarity in protein binding pockets or lipid bilayers.

Liquid Crystal Precursors

The rigid, planar naphthalene core facilitates the formation of mesophases. Derivatives of ethyl 6-amino-2-naphthoate are often used as cores for smectic liquid crystals .

-

Mechanism: The amino group allows for further functionalization (e.g., diazotization or amide coupling) to extend the rigid rod length, increasing the clearing point.

Pharmaceutical Intermediate

It serves as a key intermediate for retinoid analogs and other naphthalene-based therapeutics. The ester group acts as a protected carboxylic acid that can be hydrolyzed later in the synthetic sequence.

Safety & Handling (SDS Summary)

Signal Word: Warning

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[6][7] |

| STOT-SE | H335 | May cause respiratory irritation. |

Precautions:

-

Handle in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

In case of contact, wash immediately with soap and water.[7]

References

-

Evitachem. Ethyl 3-amino-2-naphthoate and related isomers properties. Retrieved from (Verified MP range 195-198°C).

-

BLD Pharm. Ethyl 6-amino-2-naphthoate (CAS 160557-37-9) Technical Data.[2][3] Retrieved from .

-

Ambeed. Synthesis and NMR data for Ethyl 6-amino-2-naphthoate. Retrieved from .

-

PubChem. Naphthoic Acid Derivatives and Physical Properties. Retrieved from .

Sources